molecular formula C11H6BrCl3N2O2S B14214025 3-Pyridinesulfonamide, 5-bromo-6-chloro-N-(2,3-dichlorophenyl)- CAS No. 622818-39-7

3-Pyridinesulfonamide, 5-bromo-6-chloro-N-(2,3-dichlorophenyl)-

Cat. No.: B14214025
CAS No.: 622818-39-7
M. Wt: 416.5 g/mol
InChI Key: XKNIQKPMKQJHQL-UHFFFAOYSA-N
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Description

3-Pyridinesulfonamide, 5-bromo-6-chloro-N-(2,3-dichlorophenyl)- is a chemical compound that belongs to the class of pyridinesulfonamides This compound is characterized by the presence of a pyridine ring substituted with sulfonamide, bromine, chlorine, and dichlorophenyl groups

Preparation Methods

The synthesis of 3-Pyridinesulfonamide, 5-bromo-6-chloro-N-(2,3-dichlorophenyl)- involves several steps. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyridine, sulfonamide, bromine, chlorine, and dichlorophenyl derivatives.

    Reaction Conditions: The reaction typically involves the use of solvents like dichloromethane or dimethylformamide, and catalysts such as palladium or copper salts.

    Synthetic Steps: The process may include halogenation, sulfonation, and coupling reactions to introduce the desired functional groups onto the pyridine ring.

    Purification: The final product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

3-Pyridinesulfonamide, 5-bromo-6-chloro-N-(2,3-dichlorophenyl)- undergoes various chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the halogen atoms (bromine and chlorine) can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the halogens.

Scientific Research Applications

3-Pyridinesulfonamide, 5-bromo-6-chloro-N-(2,3-dichlorophenyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Pyridinesulfonamide, 5-bromo-6-chloro-N-(2,3-dichlorophenyl)- involves its interaction with molecular targets such as enzymes and receptors. For example, as a PI3K inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby inhibiting cancer cell growth . The compound’s structure allows it to form specific interactions with its targets, leading to its biological effects.

Comparison with Similar Compounds

3-Pyridinesulfonamide, 5-bromo-6-chloro-N-(2,3-dichlorophenyl)- can be compared with other pyridinesulfonamide derivatives:

Properties

CAS No.

622818-39-7

Molecular Formula

C11H6BrCl3N2O2S

Molecular Weight

416.5 g/mol

IUPAC Name

5-bromo-6-chloro-N-(2,3-dichlorophenyl)pyridine-3-sulfonamide

InChI

InChI=1S/C11H6BrCl3N2O2S/c12-7-4-6(5-16-11(7)15)20(18,19)17-9-3-1-2-8(13)10(9)14/h1-5,17H

InChI Key

XKNIQKPMKQJHQL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)NS(=O)(=O)C2=CC(=C(N=C2)Cl)Br

Origin of Product

United States

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